molecular formula C16H14BrN5O B2481367 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide CAS No. 2034345-04-3

5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide

Cat. No.: B2481367
CAS No.: 2034345-04-3
M. Wt: 372.226
InChI Key: SYIRSWKLXOPXSF-UHFFFAOYSA-N
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Description

5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Nicotinamide Moiety: The final step involves the formation of the nicotinamide moiety through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the nitro group if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the nitro group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring can form hydrogen bonds or hydrophobic interactions with the target, leading to modulation of its activity. The nicotinamide moiety can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the methyl group on the pyrazole ring.

    5-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide: Has a chlorine atom instead of a bromine atom.

    N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the bromine atom.

Uniqueness

The presence of the bromine atom and the methyl group on the pyrazole ring makes 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide unique. These structural features can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIRSWKLXOPXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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